N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251679-29-4
VCID: VC6537076
InChI: InChI=1S/C20H22N6OS/c1-24(12-16-5-3-2-4-6-16)20(27)17-13-26(15-23-17)19-11-18(21-14-22-19)25-7-9-28-10-8-25/h2-6,11,13-15H,7-10,12H2,1H3
SMILES: CN(CC1=CC=CC=C1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4
Molecular Formula: C20H22N6OS
Molecular Weight: 394.5

N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide

CAS No.: 1251679-29-4

Cat. No.: VC6537076

Molecular Formula: C20H22N6OS

Molecular Weight: 394.5

* For research use only. Not for human or veterinary use.

N-benzyl-N-methyl-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide - 1251679-29-4

Specification

CAS No. 1251679-29-4
Molecular Formula C20H22N6OS
Molecular Weight 394.5
IUPAC Name N-benzyl-N-methyl-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide
Standard InChI InChI=1S/C20H22N6OS/c1-24(12-16-5-3-2-4-6-16)20(27)17-13-26(15-23-17)19-11-18(21-14-22-19)25-7-9-28-10-8-25/h2-6,11,13-15H,7-10,12H2,1H3
Standard InChI Key WLCSUJWQUNPOSO-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic IUPAC name is N-benzyl-N-methyl-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide, reflecting its three core components:

  • Imidazole ring: A five-membered aromatic ring with two nitrogen atoms.

  • Pyrimidine ring: A six-membered diazine ring substituted with a thiomorpholine group.

  • Benzyl-methyl carboxamide: A side chain providing hydrophobicity and steric bulk.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₆OSPubChem
Molecular Weight394.5 g/molPubChem
Canonical SMILESCN(CC1=CC=CC=C1)C(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4PubChem
InChI KeyWLCSUJWQUNPOSO-UHFFFAOYSA-NPubChem

The thiomorpholine group (a sulfur-containing morpholine analog) enhances solubility and modulates electronic properties, potentially influencing binding affinity to biological targets.

StepReagents/ConditionsPurpose
Imidazole formationGlyoxal, NH₃, substituted aldehyde, 80°CCyclization to imidazole core
Pyrimidine synthesisThiomorpholine, urea, HCl, refluxDiazine ring formation
Cross-couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CFusion of imidazole and pyrimidine

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the thiomorpholine’s sulfur atom and carboxamide’s hydrogen-bonding capacity.

  • Stability: Susceptible to oxidative degradation at the thiomorpholine sulfur under acidic conditions, necessitating storage in inert atmospheres.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 2.8–3.2 ppm (N-methyl and thiomorpholine CH₂ groups), δ 7.2–7.5 ppm (benzyl aromatic protons).

  • MS (ESI+): m/z 395.1 [M+H]⁺, consistent with the molecular formula.

Biological Activity and Mechanisms

Kinase Inhibition

The pyrimidine-imidazole scaffold is structurally analogous to ATP-competitive kinase inhibitors. Molecular docking studies suggest the thiomorpholine group occupies hydrophobic pockets in kinase ATP-binding sites, while the benzyl group enhances membrane permeability .

Anti-Inflammatory Effects

In silico models predict TNF-α suppression through interference with NF-κB signaling. The carboxamide moiety may hydrogen-bond to key residues in the TNF-α-TNFR1 complex .

Table 3: Biological Screening Data

AssayResultModel SystemSource
Kinase inhibitionIC₅₀ = 0.45 μM (Abl1 kinase)Recombinant enzymePatent
TNF-α reduction62% inhibition at 10 μMRAW 264.7 macrophagesPatent
Antiproliferative activityIC₅₀ = 12.3 μMHCT-116 cellsPatent

Pharmacokinetic Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 41% in rats) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiomorpholine sulfur to sulfoxide .

  • Excretion: Primarily renal (68% unchanged in urine) .

Toxicity

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models.

  • hERG inhibition: Moderate risk (IC₅₀ = 8.9 μM), necessitating structural optimization for cardiac safety .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

Compound ModificationEffect on Activity
Replacement of thiomorpholine with morpholine↓ Kinase inhibition (IC₅₀ = 1.2 μM)
Methylation of imidazole N-H↑ Metabolic stability
Substitution of benzyl with phenyl↓ Solubility (logP +0.7)

The thiomorpholine group’s sulfur atom is critical for target engagement, while the benzyl group balances lipophilicity and solubility .

Patent Landscape and Therapeutic Applications

Patent WO2010014939A1 discloses pyrimidine derivatives for treating autoimmune disorders and cancer, with specific claims covering thiomorpholine-containing variants . Key applications include:

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Rheumatoid arthritis: Oral formulations for cytokine modulation.

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